7-Hydroxy Ropinirole HBr
Description
Structure
3D Structure of Parent
Properties
CAS No. |
81654-57-1 |
|---|---|
Molecular Formula |
C16H25BrN2O2 |
Molecular Weight |
357.29 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C16H24N2O2.BrH/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16;/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20);1H |
InChI Key |
NWUPDFWWRYNPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O.Br |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies
Established Synthetic Pathways for 7-Hydroxy Ropinirole (B1195838) HBr
The synthesis of 7-Hydroxy Ropinirole HBr is intrinsically linked to the synthesis of Ropinirole itself, with the key challenge being the regioselective introduction of a hydroxyl group at the 7-position of the indolin-2-one core. Several foundational routes have been established for the construction of the core structure, which can then be adapted for the synthesis of the 7-hydroxy derivative.
Isochroman-Derived Approaches
While less commonly detailed specifically for the 7-hydroxy derivative, isochroman-based syntheses offer a potential pathway. The general strategy involves the synthesis of an appropriately substituted isochroman (B46142) precursor which can then be converted to the indolin-2-one skeleton. For the synthesis of 7-Hydroxy Ropinirole, this would necessitate starting with a 7-hydroxy-substituted isochroman or introducing the hydroxyl group at a later stage. The synthesis of isochroman derivatives can be achieved through various methods, including the oxa-Pictet-Spengler reaction. nih.govorganic-chemistry.org The conversion of the isochroman to the desired indolinone would then typically involve ring-opening and subsequent cyclization reactions.
Syntheses from 4-Aminoalkyl-7-hydroxy-2(3H)-indolones
A more direct and frequently cited approach involves the use of a pre-formed 4-aminoalkyl-7-hydroxy-2(3H)-indolone scaffold. This method benefits from the early introduction of the crucial 7-hydroxyl group, simplifying the final steps of the synthesis. The synthesis of these key intermediates can be accomplished through various multi-step sequences. Once the 4-aminoalkyl-7-hydroxy-2(3H)-indolone is obtained, the synthesis of 7-Hydroxy Ropinirole is completed by the N-alkylation of the secondary amine with two propyl groups. This is typically achieved through reductive amination or by reaction with a propyl halide.
Reductive Cyclization Strategies
Reductive cyclization is a cornerstone of many synthetic routes to indolin-2-ones, including Ropinirole and its derivatives. This strategy typically involves the reduction of a nitro group on a substituted phenyl ring that also bears a side chain capable of intramolecular cyclization. For instance, the reduction of a 2-nitrophenylacetic acid derivative leads to the formation of an intermediate amine which spontaneously cyclizes to the corresponding indolin-2-one. google.com Palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide surrogates like phenyl formate (B1220265) has also been reported for the synthesis of indoles, a related heterocyclic system. mdpi.com These methods can be applied to precursors containing a protected 7-hydroxy group to ultimately yield 7-Hydroxy Ropinirole.
Specific Hydroxylation and Salt Formation Techniques
The introduction of the hydroxyl group at the 7-position and the subsequent formation of the hydrobromide salt are critical steps that require specific chemical techniques.
Direct hydroxylation of the pre-formed Ropinirole scaffold at the 7-position presents a significant challenge due to the presence of other reactive sites on the molecule. However, methods for the direct C-H hydroxylation of indolin-2-ones are emerging. For example, copper-catalyzed oxidative arylation and hydroxylation of indolin-2-ones has been demonstrated, offering a potential route for the direct introduction of the hydroxyl group. acs.orgacs.org Another approach involves iron-catalyzed direct oxidative hydroxylation of indolin-2-ones. nih.govresearchgate.net These methods often utilize air or molecular oxygen as the oxidant, making them environmentally benign.
Once the 7-hydroxy ropinirole base is synthesized, the formation of the hydrobromide (HBr) salt is typically achieved by treating a solution of the free base with hydrobromic acid. The choice of solvent is crucial for obtaining a crystalline and pure salt.
Optimization of Synthetic Efficiency and Yield in Research Scale Production
Key strategies for optimizing API synthesis include minimizing the number of synthetic steps, maximizing the yield of each step, and ensuring the availability and cost-effectiveness of starting materials. gd3services.com Process Analytical Technology (PAT) can be employed for real-time monitoring of reactions to ensure optimal conditions and improve consistency. arborpharmchem.com Quality by Design (QbD) principles can also be applied to develop a robust and efficient synthesis. arborpharmchem.com
For multi-step syntheses of heterocyclic compounds, the use of continuous flow chemistry can offer significant advantages in terms of reaction control, safety, and scalability. researchgate.net The selection of appropriate catalysts and reaction conditions is also crucial. For instance, in reductive cyclization steps, the choice of the palladium catalyst and ligands can significantly impact the yield and purity of the product. nih.gov Purification techniques, such as crystallization and chromatography, must also be optimized to maximize the recovery of the final product with high purity.
Below is a table summarizing the key chemical compounds mentioned in this article.
| Compound Name | Chemical Structure |
| This compound | C₁₆H₂₅BrN₂O₂ |
| Ropinirole | C₁₆H₂₄N₂O |
| Isochroman | C₉H₁₀O |
| 4-Aminoalkyl-7-hydroxy-2(3H)-indolone | Varies |
| 2-Methyl-3-nitro-benzene Acetic Acid | C₉H₉NO₄ |
| Di-n-propylamine | C₆H₁₅N |
| Indolin-2-one | C₈H₇NO |
| Hydrobromic Acid | HBr |
Below is a table summarizing key research findings related to the synthesis.
| Finding | Relevant Section | Source |
| A process for Ropinirole HCl with an overall yield of not less than 40% from an N-substituted 2-methyl-3-nitrophenylethylamine has been patented. | 2.1.3 | google.com |
| Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate as a CO surrogate is a viable method for indole (B1671886) synthesis. | 2.1.4 | mdpi.com |
| Copper-catalyzed methods for the direct C-H hydroxylation of indolin-2-ones have been developed. | 2.2 | acs.orgacs.org |
| Iron-catalyzed direct oxidative hydroxylation of indolin-2-ones offers an environmentally friendly approach. | 2.2 | nih.govresearchgate.net |
| Continuous flow chemistry can improve the efficiency of multi-step heterocyclic synthesis. | 2.3 | researchgate.net |
Metabolic Pathways and Enzyme Kinetics in Preclinical Models
Formation and Identification as a Major Metabolite of Ropinirole (B1195838)
The metabolism of ropinirole proceeds mainly through two primary pathways: N-despropylation and hydroxylation. nih.govnih.govdrugbank.com The hydroxylation pathway leads to the creation of 7-hydroxy ropinirole, which has been identified as a major metabolite. nih.gov Studies using dog hepatocytes have successfully detected both 7-hydroxy ropinirole and its subsequent glucuronide conjugate, confirming its role as a key intermediate in the metabolic cascade of the parent drug. nih.govnih.gov While the metabolites, including 7-hydroxy ropinirole, are generally considered pharmacologically inactive, their formation is a critical step in the drug's clearance. drugbank.comnih.gov
Cytochrome P450 Enzyme Contributions to 7-Hydroxylation
The conversion of ropinirole to 7-hydroxy ropinirole is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov The specific isoforms contributing to this reaction vary significantly across different species, highlighting the importance of selecting appropriate animal models in preclinical development.
Table 1: Contribution of Recombinant Canine CYP Isoforms to Ropinirole Metabolism
| Canine CYP Isoform | 7-Hydroxy Ropinirole Formation | Despropyl Ropinirole Formation |
|---|---|---|
| CYP1A1 | ✔ | ✔ |
| CYP1A2 | ✔ | ✔ |
| CYP2B11 | ✔ | ✔ |
| CYP2C21 | ✔ | ✔ |
| CYP2D15 | ✔ | ✔ |
This table indicates that for each canine CYP isoform studied, either 7-hydroxy ropinirole, despropyl ropinirole, or both were detected as metabolites. nih.gov
Significant species differences exist in the CYP-mediated metabolism of ropinirole. nih.gov In humans, the metabolism is predominantly mediated by CYP1A2. nih.govnih.govnih.gov This isoform is the principal enzyme responsible for both N-despropylation and hydroxylation at clinically relevant concentrations. nih.gov A minor contribution from CYP3A has also been noted, particularly at higher concentrations. nih.gov
In contrast, the metabolic pathway in dogs is more diversified. As mentioned, multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2B11, CYP2C21, and CYP2D15, contribute to the clearance of ropinirole. nih.govnih.gov This contrasts with the high dependence on CYP1A2 in humans. nih.gov Early biotransformation studies in various species, including rats, have also pointed to dealkylation and hydroxylation as key metabolic routes. nih.gov The differences between species in terms of which CYP isoforms are expressed and their catalytic activities necessitate caution when extrapolating metabolic data from animal models to humans. nih.gov
Table 2: Primary Cytochrome P450 Enzymes in Ropinirole Metabolism Across Species
| Species | Primary CYP Enzyme(s) | Key Metabolic Pathways |
|---|---|---|
| Human | CYP1A2 (major), CYP3A (minor) nih.govnih.gov | N-despropylation, Hydroxylation nih.gov |
| Dog | CYP1A1, CYP1A2, CYP2B11, CYP2C21, CYP2D15 nih.govnih.gov | N-despropylation, Hydroxylation, Glucuronidation nih.govnih.gov |
| Rat | Information points to general pathways of dealkylation and hydroxylation, similar to other species. nih.govnih.gov | Dealkylation, Hydroxylation nih.gov |
Secondary Metabolic Transformations and Conjugation
Following the initial oxidative metabolism, the resulting metabolites, including 7-hydroxy ropinirole, undergo further transformations, primarily through conjugation reactions.
N-despropylation is a major metabolic pathway for ropinirole, running parallel to hydroxylation. nih.govdrugbank.com The resulting metabolite, N-despropyl ropinirole, is not an end-stage product. It serves as a substrate for further metabolic changes. drugbank.com Evidence suggests that the N-despropyl metabolite is subsequently converted into other forms, including an N-despropyl hydroxy metabolite. drugbank.com This indicates that hydroxylation can occur after the initial N-despropylation step.
Glucuronidation is a critical phase II metabolic process that increases the water solubility of metabolites, facilitating their elimination from the body. nih.govwikipedia.org In the metabolism of ropinirole, hydroxylation is often followed by conjugation with glucuronic acid. nih.gov Specifically, the 7-hydroxy ropinirole metabolite is rapidly conjugated to form 7-hydroxy ropinirole glucuronide. drugbank.comnih.gov Studies in dog hepatocytes have clearly identified both 7-hydroxy ropinirole and its corresponding glucuronide conjugate, underscoring the importance of this pathway. nih.govnih.gov The N-despropyl metabolite also undergoes conjugation, being converted to a carbamyl glucuronide. drugbank.com This extensive glucuronidation of the primary metabolites is a key feature of ropinirole's biotransformation and clearance. drugbank.comnih.gov
Preclinical Pharmacokinetic and Disposition Studies
Absorption and Distribution Characteristics in Animal Models
Following administration of the parent compound, Ropinirole (B1195838), it is rapidly absorbed and extensively distributed. The characteristics of its metabolite, 7-Hydroxy Ropinirole, are subsequently determined by the rate of its formation and its own physicochemical properties.
Systemic Clearance and Elimination Mechanisms in Animal Systems
The clearance of Ropinirole is high and primarily metabolic, with 7-Hydroxy Ropinirole being a key product of this process. The subsequent elimination of this metabolite involves further metabolic steps and renal excretion.
Hepatic metabolism is the main route of clearance for Ropinirole, leading to the formation of 7-Hydroxy Ropinirole. nih.govnih.gov In rats, hydroxylation to form 7-Hydroxy Ropinirole is the predominant metabolic pathway. nih.gov In dogs, in vitro studies using hepatocytes have identified 7-Hydroxy Ropinirole as a major metabolite, with its formation being roughly equal to that of another metabolite, despropyl ropinirole. nih.gov
These studies in dog hepatocytes demonstrated a moderate intrinsic clearance (Clint) for Ropinirole of 16.3 μL/min/million cells. nih.gov The formation of 7-Hydroxy Ropinirole is mediated by several cytochrome P450 (CYP) isoforms. Research using recombinant canine CYP enzymes has identified the specific isoforms contributing to its formation. nih.gov
Table 1: Canine CYP Isoform Contribution to 7-Hydroxy Ropinirole Formation
| CYP Isoform | Relative Formation Rate of 7-Hydroxy Ropinirole |
| CYP2B11 | Main metabolite formed |
| CYP2D15 | Formed in similar quantities to despropyl metabolite |
| CYP1A1 | Contributes to formation |
| CYP1A2 | Contributes to formation |
| CYP2C21 | Contributes to formation |
This table is based on findings from studies with recombinant canine CYP isoforms, which showed the highest rates of metabolite formation. nih.gov
Following its formation, 7-Hydroxy Ropinirole undergoes further metabolism, primarily through glucuronidation, before being eliminated. nih.govnih.gov Studies across multiple species, including mice, rats, and monkeys, have established that the primary route for the excretion of Ropinirole-related material is through the kidneys, accounting for 60-90% of the administered dose of the parent compound. nih.gov
Specifically, the glucuronide conjugate of 7-Hydroxy Ropinirole has been detected in dog hepatocytes, indicating this is a key step preceding excretion. nih.gov This pathway is consistent with findings in humans, where the glucuronide of the hydroxy metabolite represents a significant portion of the material excreted in urine. fda.gov This suggests that after hepatic formation, 7-Hydroxy Ropinirole is conjugated and then cleared from the body via renal pathways.
Determination of Elimination Half-Lives in Animal Models
The elimination half-life of 7-Hydroxy Ropinirole itself has not been distinctly reported in animal models. However, the half-life of the parent compound, Ropinirole, provides an indication of the time course over which the metabolite is formed and subsequently eliminated. The terminal phase elimination half-life for Ropinirole is relatively short in animal models. nih.gov
Table 2: Elimination Half-Life of Parent Compound (Ropinirole) in Animal Models
| Animal Model | Elimination Half-Life (t½) | Notes |
| Rat | ~0.5 hours | nih.gov |
| Cynomolgus Monkey | ~1.3 hours | Evidence of a second, longer elimination phase of approx. 5-11 hours was also observed. nih.gov |
| Dog | ~4 hours | After intravenous administration. nih.gov |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for 7-Hydroxy Ropinirole (B1195838) HBr
Chromatography is the cornerstone for the separation and analysis of 7-Hydroxy Ropinirole HBr from its parent compound and other related substances. Liquid chromatography, in particular, offers the necessary selectivity and sensitivity.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), especially tandem mass spectrometry (LC-MS/MS), is a powerful technique for the quantification of Ropinirole and its metabolites due to its high sensitivity and specificity. nih.gov These methods are capable of detecting analytes at picogram levels, making them ideal for pharmacokinetic studies where concentrations in biological fluids can be very low. nih.govresearchgate.net
Researchers have developed robust LC-MS/MS methods for determining Ropinirole in various biological matrices, including plasma, brain homogenate, and microdialysate. nih.gov One such method utilized solid-phase extraction for sample clean-up, followed by analysis using an isocratic reversed-phase chromatographic system. nih.gov To overcome matrix effects, which can interfere with accurate quantification, techniques like liquid-liquid extraction with ethyl acetate (B1210297) have been successfully employed, significantly reducing interfering compounds such as lysoglycerophosphocholines. nih.gov
A validated LC-MS/MS assay demonstrated dynamic ranges of 0.01-20 ng/mL for plasma and brain homogenate and 0.1-200 ng/mL for microdialysate samples, showcasing its versatility for different biological samples. nih.gov The sensitivity of these methods can reach a lower limit of quantification (LLOQ) as low as 3.45 pg/mL, a significant improvement over earlier methods. researchgate.net
Table 1: Examples of LC-MS/MS Method Parameters for Ropinirole Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Technique | LC-MS/MS | LC-MS/MS |
| Sample Matrix | Human Plasma | Rat Plasma, Brain Homogenate, Microdialysate |
| Extraction | Solid Phase Extraction nih.gov | Liquid-Liquid Extraction nih.gov |
| Linear Range | 20-1,200 pg/mL nih.gov | 0.01-20 ng/mL (Plasma) nih.gov |
| Internal Standard | Es-citalopram oxalate (B1200264) nih.gov | Not specified |
| Key Feature | High sensitivity for pharmacokinetic studies. nih.gov | Elimination of matrix effect. nih.gov |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely used for the analysis of Ropinirole and its related compounds, including 7-Hydroxy Ropinirole. These methods often employ UV or diode-array detection (DAD). nih.govnih.gov
Several reversed-phase (RP-HPLC) methods have been developed. One method for Ropinirole in human plasma used a C18 column with a mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (78:22 v/v) at a flow rate of 1 mL/min, with UV detection at 250 nm. biotech-asia.org Another simple and accurate RP-HPLC method utilized a C18 column with an isocratic mobile phase of buffer (pH 6.0) and acetonitrile (B52724) (50:50 v/v), detecting Ropinirole hydrochloride at 245 nm. researchgate.net The retention time for Ropinirole in this system was approximately 4.87 minutes. researchgate.net
For analyzing process-related impurities, a more advanced UHPLC method was developed using an Acquity UPLC BEH C8 column. nih.gov This highlights the continuous improvement in chromatographic techniques to achieve better separation and efficiency. High-Performance Thin-Layer Chromatography (HPTLC) has also been validated for the analysis of Ropinirole, using a mobile phase of toluene-ethyl acetate-6 M ammonia (B1221849) solution and densitometric detection at 250 nm. nih.gov
Table 2: Examples of HPLC Method Parameters for Ropinirole Analysis
| Parameter | Method 1 (HPLC-UV) biotech-asia.org | Method 2 (RP-HPLC) researchgate.net | Method 3 (HPLC-UV) ijddr.in |
|---|---|---|---|
| Column | µ-bondapack C18 (150x4.6 mm, 5µ) | C18 (250 x 4.6 mm, 5µm) | C18 Hypersil BDS (250 x 4.6mm, 5µ) |
| Mobile Phase | Methanol: 0.1% Trifluoroacetic Acid (78:22) | Buffer (pH 6.0): Acetonitrile (50:50) | 0.05M Glacial Acetic Acid: Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | UV at 245 nm | UV at 250 nm |
| Retention Time | 9.7 min | 4.867 min | 3.566 min |
Method Development and Validation Protocols for Analytical Assays
The development and validation of analytical methods for this compound are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliability and accuracy. nih.gov A modern approach to method development is the Analytical Quality by Design (AQbD) framework. nih.gov This systematic approach involves defining an analytical target profile (ATP), identifying critical method parameters (CMPs), and establishing a design space where the method is robust. nih.gov For instance, in developing a UHPLC method for Ropinirole impurities, parameters like column temperature, mobile phase composition, and gradient slope were identified as significant CMPs. nih.gov
Validation of an analytical method involves demonstrating its suitability for the intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A method for Ropinirole in plasma was found to be linear over the range of 0.5 to 50 ng/mL with a correlation coefficient (r²) of 0.998. biotech-asia.org Another study showed linearity in the 5-50 µg/ml range. researchgate.net
Accuracy: The closeness of the test results to the true value. An HPLC method for Ropinirole showed an accuracy of 97.05% ± 0.68%. biotech-asia.org
Precision: The degree of scatter between a series of measurements. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). For one HPLC method, intra-day and inter-day precision (as CV %) were 1.11-3.58% and 2.42-3.89%, respectively. biotech-asia.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified. For an HPLC-UV method, the LOD and LOQ were 0.2 ng/mL and 0.5 ng/mL, respectively. biotech-asia.org An HPTLC method reported an LOD of 12.95 ng/spot and an LOQ of 39.25 ng/spot. nih.gov
Recovery: The efficiency of the extraction procedure. For an LC-MS/MS method, the extraction recovery for Ropinirole was 90.45%. nih.gov
Table 3: Summary of Validation Parameters from Different Analytical Methods for Ropinirole
| Parameter | Method 1 (HPLC-UV) biotech-asia.org | Method 2 (HPTLC) nih.gov | Method 3 (RP-HPLC) researchgate.net |
|---|---|---|---|
| Linearity Range | 0.5 - 50 ng/mL | 100 - 3000 ng/spot | 5 - 50 µg/mL |
| Correlation (r²) | 0.998 | 0.9989 | Not Specified |
| Precision (Intra-day) | 1.11 - 3.58 % | <2% | 0.27 % |
| Precision (Inter-day) | 2.42 - 3.89 % | <2% | 0.26 % |
| Accuracy/Recovery | 97.05 ± 0.68 % | Not Specified | 99.3 - 100.4 % |
| LOD | 0.2 ng/mL | 12.95 ng/spot | Not Specified |
| LOQ | 0.5 ng/mL | 39.25 ng/spot | Not Specified |
Application in Quantitative Metabolic Profiling and Pharmacokinetic Assessments
The validated analytical methods are crucial for quantitative metabolic profiling and pharmacokinetic assessments of Ropinirole. Ropinirole is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. nih.gov The main metabolites found in urine are N-despropyl Ropinirole (40%), the carboxylic acid metabolite (10%), and the glucuronide of the hydroxy metabolite (10%). biotech-asia.org Less than 10% of the dose is excreted as the unchanged drug. biotech-asia.org
By accurately quantifying 7-Hydroxy Ropinirole and other metabolites in biological fluids like plasma and urine, researchers can build a comprehensive metabolic profile. nih.govbiotech-asia.org This information is vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
In Vivo Efficacy and Behavioral Studies in Animal Models
Efficacy in Reversing Motor Deficits in Animal Models of Neurological Disorders
MPTP-Induced Primate Models
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate is a well-established model for studying Parkinson's disease, replicating many of the motor symptoms observed in humans. nih.govnih.gov These models are crucial for evaluating the efficacy of potential anti-parkinsonian drugs. nih.gov While the parent compound, ropinirole (B1195838), has been shown to reverse motor deficits in MPTP-treated marmosets, specific studies on the efficacy of its metabolite, 7-Hydroxy Ropinirole HBr, in this model were not identified in the conducted searches.
Reserpine-Induced Hypolocomotion in Rodents
Reserpine administration in rodents leads to the depletion of monoamines, including dopamine (B1211576), resulting in a state of hypolocomotion and catalepsy, which serves as a model for parkinsonian akinesia. nih.govnih.gov Studies have demonstrated the reversal of reserpine-induced motor deficits by various dopamine agonists. nih.gov However, specific research detailing the effects of this compound on reserpine-induced hypolocomotion in rodents could not be located through the performed searches.
Effects on Turning Behavior in Lesioned Rodent Models
Unilateral lesioning of the nigrostriatal pathway in rodents, typically with 6-hydroxydopamine (6-OHDA), is a widely used model to assess the efficacy of dopaminergic drugs. nih.govnih.gov These animals exhibit contralateral turning behavior when challenged with dopamine agonists. nih.gov While this model is standard for evaluating compounds like ropinirole, specific data on the effects of this compound on turning behavior in lesioned rodent models were not found.
Modulation of Locomotor Activity in Vertebrate Models
Dopaminergic Regulation of Locomotion in Rodents and Zebrafish
The dopaminergic system plays a critical role in the regulation of locomotor activity across vertebrate species, including rodents and zebrafish. nih.gov Zebrafish, in particular, are increasingly used as a model organism for studying the pharmacological effects of compounds on the central nervous system and behavior. nih.gov Although studies have investigated the impact of the parent compound, ropinirole, on locomotor activity in these models, no specific research was identified that focused on the modulatory effects of this compound on locomotion in either rodents or zebrafish.
Investigation of Dopamine D3 Receptor Agonism in Preclinical Addiction Models
The dopamine D3 receptor is a significant target in the study of substance use disorders, with D3 receptor agonists and antagonists being evaluated in various preclinical addiction models. nih.govnih.gov These models are designed to assess the rewarding and reinforcing properties of drugs, as well as drug-seeking and relapse behaviors. nih.gov While the parent compound, ropinirole, has a notable affinity for the D3 receptor, specific studies investigating the role of this compound as a D3 agonist in preclinical addiction models were not found in the performed literature search.
Future Directions and Emerging Research Avenues
Advanced Preclinical Characterization of 7-Hydroxy Ropinirole (B1195838) HBr Pharmacodynamics
While ropinirole is a well-characterized non-ergoline dopamine (B1211576) agonist, its primary metabolite, 7-Hydroxy Ropinirole, also demonstrates significant activity at dopamine receptors. nih.govpatsnap.comresearchgate.net Future preclinical research is poised to delve deeper into the nuanced pharmacodynamic profile of its hydrobromide salt to elucidate its full therapeutic and scientific potential.
Initial functional studies have shown that 7-Hydroxy Ropinirole is a full agonist at human D2 and D3 dopamine receptors, similar to the parent compound. nih.gov However, it exhibits lower intrinsic activity at the D4 receptor subtype. nih.gov A key area for advanced characterization involves a more granular investigation of its functional selectivity and potential for biased agonism at these receptors. Understanding how it preferentially activates certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) could reveal a more refined mechanism of action.
Comparative studies have quantified the potency of ropinirole and 7-Hydroxy Ropinirole at various dopamine receptor subtypes, revealing important distinctions. nih.gov For instance, while both compounds have similar binding affinities for D2 and D3 receptors, ropinirole is notably more potent in functional assays. nih.gov
Table 1: Comparative Functional Potency of Ropinirole and 7-Hydroxy Ropinirole (SKF-104557) This table illustrates the functional potency (pEC50) of Ropinirole and its major metabolite, 7-Hydroxy Ropinirole, at different human dopamine receptor subtypes.
| Compound | hD2 Receptor (pEC50) | hD3 Receptor (pEC50) | hD4 Receptor (pEC50) |
| Ropinirole | 7.4 | 8.4 | 6.8 |
| 7-Hydroxy Ropinirole (SKF-104557) | Data not specified in source | Data not specified in source | Lower intrinsic activity |
| Source: nih.gov |
Further research should aim to complete this comparative profile by determining the specific pEC50 values for 7-Hydroxy Ropinirole across all D2-like receptors. Additionally, exploring its activity at D1-like receptors (D1 and D5) is crucial for a comprehensive pharmacodynamic profile. Another critical avenue is to investigate the neuroprotective properties of 7-Hydroxy Ropinirole, building on findings that ropinirole's neuroprotective effects are mediated through the activation of antioxidant enzymes via D2 receptors. nih.gov
Potential as a Pharmacological Probe for Dopamine Receptor Research
The chemical structure of 7-Hydroxy Ropinirole HBr provides a valuable starting point for the design of sophisticated pharmacological tools to investigate the complex biology of dopamine receptors. The development of novel functionalized congeners of ropinirole is already underway, aiming to probe the structural requirements of the dopamine D2 receptor. rsc.org
This research can be extended by using the 7-hydroxy group on the indole (B1671886) ring as a strategic anchor point for chemical modifications. For example, this position is ideal for attaching fluorescent labels or radioligands without significantly disrupting the core pharmacophore responsible for receptor binding. Such labeled probes would be invaluable for:
Receptor Mapping: High-resolution visualization of D2/D3 receptor distribution in different brain regions.
Binding Kinetics: Studying the association and dissociation rates of ligands in real-time.
Receptor Dimerization: Investigating the formation and function of dopamine receptor homo- and heterodimers.
Research into homobivalent ligands derived from the ropinirole structure has yielded compounds with significantly greater potency, suggesting a bitopic binding mode where the ligand engages both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. rsc.org This highlights the potential for developing 7-Hydroxy Ropinirole-based probes that can explore allosteric modulation of dopamine receptors, a key area of modern pharmacology. rsc.orgnih.gov
Table 2: Research Applications for 7-Hydroxy Ropinirole-Based Probes This table outlines potential applications for pharmacological probes developed from the 7-Hydroxy Ropinirole structure.
| Probe Type | Research Application | Potential Insight |
| Fluorescently Labeled Ligands | High-resolution microscopy, Flow cytometry | Visualization of receptor localization and trafficking |
| Radioligands | PET/SPECT imaging, Autoradiography | In vivo and ex vivo quantification of receptor density |
| Bitopic/Bivalent Ligands | Functional assays, Structural biology | Elucidation of allosteric binding sites and receptor dimerization |
| Source: rsc.org |
Strategies for Developing Next-Generation Dopamine Agonists Based on 7-Hydroxy Ropinirole Structure
The structural and pharmacodynamic information gleaned from this compound can inform the rational design of next-generation dopamine agonists with improved therapeutic profiles. The goal is to develop compounds with enhanced receptor selectivity, optimized functional activity, and potentially novel mechanisms of action, such as built-in neuroprotective properties. nih.gov
One promising strategy involves leveraging the 7-hydroxy position to create multifunctional ligands. By attaching other pharmacophores to this site, it may be possible to design single molecules that can, for example, agonize dopamine receptors while simultaneously inhibiting enzymes like monoamine oxidase (MAO) or possessing antioxidant capabilities. nih.govnih.gov This approach could lead to more holistic treatment strategies for neurodegenerative disorders.
Another advanced strategy is the development of biased agonists. Based on a deep understanding of the 7-Hydroxy Ropinirole-receptor interaction, medicinal chemists could modify the structure to create analogues that preferentially activate therapeutic signaling pathways while avoiding those associated with unwanted effects.
Finally, the development of highly selective D3 receptor agonists is an area of significant interest, given the D3 receptor's role in cognition and reward. nih.govjourneywithparkinsons.com Ropinirole itself shows a tenfold selectivity for D3 over D2 receptors. nih.gov Fine-tuning the structure of 7-Hydroxy Ropinirole could yield compounds with even greater D3 selectivity, offering more targeted therapeutic interventions. The development of potent noncatechol selective D1 agonists also represents a recent advance in dopaminergic strategies, highlighting the ongoing search for receptor-specific compounds. nih.gov
Q & A
Q. Table 1. Key HPLC Parameters for this compound Analysis
| Parameter | Specification | Source |
|---|---|---|
| Column | 4.6-mm × 7.5-cm L1 (3.5 µm) | |
| Flow Rate | 1.5 mL/min | |
| Retention Time (Ropinirole) | 1.0 (reference) |
Q. Table 2. Stability Testing Conditions
| Condition | Duration | Metrics Monitored |
|---|---|---|
| 40°C/75% RH | 6 months | Degradation products, pH |
| Light Exposure (UV) | 48 hours | Spectral shifts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
